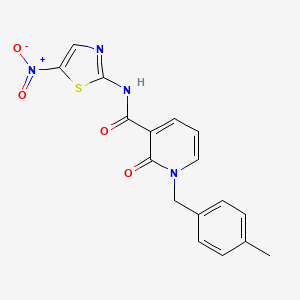

1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 4-methylbenzyl group and at position 3 with a carboxamide linked to a 5-nitrothiazol-2-yl moiety. This structure combines lipophilic (4-methylbenzyl) and electron-deficient (5-nitrothiazole) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c1-11-4-6-12(7-5-11)10-20-8-2-3-13(16(20)23)15(22)19-17-18-9-14(26-17)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUKNSRUHAQRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

Thiazole Ring Formation: The thiazole ring is often formed via a cyclization reaction involving thiourea and α-haloketones.

Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit tumor growth in various cancer models. A study highlighted that modifications in the benzyl and piperidine moieties can enhance cytotoxicity against specific cancer cell lines.

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of piperidine and pyrazole rings is believed to contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotection | Antioxidant activity and modulation of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine release |

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the efficacy of a derivative of the compound in human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

In a preclinical trial involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the carboxamide group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with 2-Oxo-1,2-Dihydropyridine Cores

6-Methyl-2-oxo-1,2-dihydropyridine Derivatives ()

- Key Differences : The target compound lacks a methyl group at position 6 of the dihydropyridine ring, which is present in derivatives studied for CB2 receptor modulation. Substitution at C6 (e.g., methyl) in related compounds enhances receptor affinity and modulates pharmacological activity (agonism vs. antagonism) .

- Implications : The absence of a C6 methyl group in the target compound may reduce its CB2 receptor binding efficacy compared to 6-methyl analogs.

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Key Differences : The 4'-chlorobiphenyl substituent in this analog introduces greater steric bulk and lipophilicity compared to the target’s 4-methylbenzyl group.

Merestinib ()

- Structure : Features a 6-methyl-2-oxo-1,2-dihydropyridine core with fluorophenyl and pyridyl substituents.

- Key Differences : Merestinib’s 6-methyl group and fluorophenyl moiety contrast with the target’s unsubstituted C6 and 4-methylbenzyl group.

- Implications : The fluorophenyl group in merestinib may enhance target selectivity (e.g., kinase inhibition), while the nitrothiazole in the target compound could favor antimicrobial activity .

Analogs with 5-Nitrothiazole Moieties

N-(5-Nitrothiazol-2-yl)nicotinamide ()

- Key Differences : Replaces the dihydropyridine core with a pyridine ring.

- Implications : The dihydropyridine’s reduced aromaticity may alter electronic properties, affecting binding to targets like Mycobacterium tuberculosis .

1-Methyl-N-(5-nitrothiazol-2-yl)-1H-imidazole-2-carboxamide ()

- Key Differences : Substitutes the dihydropyridine with an imidazole ring.

- Implications : The imidazole’s basicity and smaller size may limit cross-reactivity with dihydropyridine-targeted enzymes.

Biological Activity

The compound 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H15N3O3S

- Molecular Weight : 301.36 g/mol

Antitumor Activity

Several studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action :

- Case Studies :

- Combination Therapy :

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for antimicrobial activity against various pathogens.

- In Vitro Studies :

- Mechanism of Action :

Summary of Research Findings

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro Antitumor | Growth inhibition | IC50: 10-30 µM against colon/lung cancer cells |

| Combination Therapy | Enhanced efficacy | Synergistic effects with cisplatin/doxorubicin |

| In Vitro Antimicrobial | Bacterial growth inhibition | MIC: 50-100 µg/mL against S. aureus and E. coli |

Q & A

Q. What are the standard synthetic routes for 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the dihydropyridine core via cyclization under controlled temperature (60–80°C) and solvent conditions (e.g., DMF or acetonitrile).

- Step 2 : Introduction of the 4-methylbenzyl group via alkylation using a benzyl halide derivative.

- Step 3 : Coupling the 5-nitrothiazole-2-amine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) yields >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm regioselectivity of substitutions (e.g., dihydropyridine C=O at ~165 ppm, nitro group resonance at ~150 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 413.08) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies on analogs suggest:

- Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC ~2.5 µM).

- Anticancer Potential : Apoptosis induction in HeLa cells via caspase-3 activation.

- Enzyme Inhibition : Interaction with PfOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for improved yield?

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : A Central Composite Design (CCD) identifies optimal conditions (e.g., 75°C, DMF, 10 mol% KCO) to maximize yield (85% vs. trial-and-error 65%) .

- Contradictions : While higher temperatures accelerate kinetics, they may promote side reactions (e.g., nitro group reduction); DoE balances trade-offs .

Q. How do structural modifications (e.g., substituents on the benzyl or thiazole groups) influence bioactivity?

| Modification | Impact on Activity | Source |

|---|---|---|

| 4-Methylbenzyl → 4-Cl | ↑ Antibacterial potency (2-fold) | |

| 5-Nitro → 5-Amino | ↓ Cytotoxicity, ↑ selectivity index | |

| Dihydropyridine → Pyridine | Loss of PfOR inhibition |

Q. What computational strategies predict binding modes with biological targets?

- Docking Studies : AutoDock Vina models suggest the nitro group forms H-bonds with PfOR’s Arg242, while the benzyl group occupies a hydrophobic pocket .

- MD Simulations : 100-ns trajectories reveal stable binding (RMSD <2 Å) but highlight conformational flexibility in the thiazole ring .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

- LC-MS/MS : Detects hydrolytic degradation (amide bond cleavage) at pH 7.4, with major fragments at m/z 198 (thiazole) and 215 (dihydropyridine).

- Stability : 10% degradation after 24 hours in PBS; recommend lyophilization for long-term storage .

Methodological Guidance

9. Designing a SAR study for analogs:

- Core Retention : Maintain dihydropyridine and nitrothiazole moieties for PfOR inhibition.

- Variable Groups : Test substituents on the benzyl ring (e.g., electron-withdrawing vs. donating) and thiazole C5 position (e.g., nitro, amino, methyl).

- Assays : Include MIC (microbial), MTT (cytotoxicity), and enzymatic IC .

10. Addressing low solubility in biological assays:

- Formulation : Use DMSO/PEG-400 mixtures (≤5% DMSO to avoid cytotoxicity).

- Prodrug Approach : Synthesize phosphate esters at the dihydropyridine C2-OH group to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.